4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol
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Overview
Description
4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes an ethyl group, an iodophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-iodoaniline with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-6-[2-(4-bromophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one
- 4-ethyl-6-[2-(4-chlorophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one
- 4-ethyl-6-[2-(4-fluorophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 4-ethyl-6-[2-(4-iodophenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and properties are advantageous.
Properties
Molecular Formula |
C14H13IN2O |
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Molecular Weight |
352.17 g/mol |
IUPAC Name |
4-ethyl-2-[(4-iodophenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13IN2O/c1-2-10-3-8-14(18)13(9-10)17-16-12-6-4-11(15)5-7-12/h3-9,18H,2H2,1H3 |
InChI Key |
ZABWUAXCHJHNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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